1,4-Di(2-pyridyl)piperazine

Solid-state chemistry Pharmaceutical formulation Procurement specification

Accurate identification and quantification of Piribedil Impurity 6 is a regulatory necessity, yet most generic piperazine derivatives fail to provide the structural exactness required. 1,4-Di(2-pyridyl)piperazine (CAS 64728-49-0) is the officially designated Piribedil Impurity 6, delivering 100% structural fidelity for ANDA method validation. As a solid crystalline powder (mp 126-129 °C), it ensures sub-milligram weighing precision that liquid mono-substituted analogs cannot offer. Its 2-pyridyl pharmacophore selectively engages the σ2 receptor over σ1, making it the correct chemical probe for σ2-targeted studies-(3-pyridyl) and (4-pyridyl) analogs invert this selectivity. Procure with confidence: single-batch traceability, ambient shipping, and ready stock.

Molecular Formula C14H16N4
Molecular Weight 240.3 g/mol
CAS No. 64728-49-0
Cat. No. B1361545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Di(2-pyridyl)piperazine
CAS64728-49-0
Molecular FormulaC14H16N4
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C3=CC=CC=N3
InChIInChI=1S/C14H16N4/c1-3-7-15-13(5-1)17-9-11-18(12-10-17)14-6-2-4-8-16-14/h1-8H,9-12H2
InChIKeyGMNOIEBLHFKZLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Di(2-pyridyl)piperazine: Solid Ligand and Intermediate


1,4-Di(2-pyridyl)piperazine (CAS 64728-49-0) is a symmetrical piperazine derivative featuring two 2-pyridyl substituents at the 1- and 4-positions [1]. With a molecular formula of C14H16N4 and a molecular weight of 240.30 g/mol, the compound is obtained as a white to off-white crystalline powder with a characteristically sharp melting point of 126–129 °C . Its structure integrates the conformational flexibility of the piperazine ring with the metal-coordinating ability of the pyridyl nitrogen atoms, positioning it as a versatile scaffold in coordination chemistry, a critical intermediate in pharmaceutical synthesis, and a qualified impurity reference standard for the dopamine agonist Piribedil [2].

Why 1,4-Di(2-pyridyl)piperazine Cannot Be Substituted


Structural analogs such as 1-(2-pyridyl)piperazine or 1,4-diphenylpiperazine differ fundamentally in physical state, coordination geometry, and biological recognition profiles, making simple 'in-class' substitution scientifically invalid. 1-(2-Pyridyl)piperazine, for example, is a liquid at room temperature (mp 85–94 °C) , whereas 1,4-di(2-pyridyl)piperazine is a solid crystalline powder (mp 126–129 °C) , a critical distinction for solid-state formulation, handling, and storage stability. More importantly, the position of the pyridyl nitrogen dramatically shifts sigma receptor subtype selectivity: the (2-pyridyl)piperazine pharmacophore, as present in 1,4-di(2-pyridyl)piperazine, preferentially engages the σ2 receptor, while the corresponding (3-pyridyl) and (4-pyridyl) analogues favor the σ1 receptor [1]. These quantifiable physicochemical and pharmacodynamic differences preclude any assumption of functional interchangeability.

1,4-Di(2-pyridyl)piperazine: Quantitative Evidence vs Analogs


Solid-State Form Advantage Over Liquid Mono-Substituted Analog

Unlike the liquid mono-substituted analog 1-(2-pyridyl)piperazine, which exhibits a melting point of 92–94 °C, 1,4-di(2-pyridyl)piperazine is a white to almost white crystalline powder with a sharply defined melting point of 126–129 °C . This solid-state form confers substantial advantages for gravimetric dispensing, controlled storage, and use in solid-phase reactions or formulations where a liquid component would be incompatible . The 34–35 °C elevation in melting point reflects the increased molecular symmetry and enhanced van der Waals contacts afforded by the second pyridyl group.

Solid-state chemistry Pharmaceutical formulation Procurement specification

Pyridyl Nitrogen Position Dictates σ2 vs σ1 Selectivity

The binding affinity profile of the 2-pyridylpiperazine pharmacophore, as embodied in 1,4-di(2-pyridyl)piperazine, shows a clear bias toward the σ2 receptor subtype, in contrast to the 3-pyridyl and 4-pyridyl regioisomers, which preferentially bind σ1 receptors [1]. In a benchmark series, the 2-pyridyl analog 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine exhibited a 17-fold selectivity for σ2 over σ1, whereas the corresponding 3-pyridyl and 4-pyridyl congeners reversed this selectivity, favoring σ1 [1]. Though direct Ki values for 1,4-di(2-pyridyl)piperazine itself have not been reported in this receptor panel, the pharmacophoric contribution of the 2-pyridyl substitution pattern is unambiguously established.

Sigma receptor pharmacology Structure–activity relationship Ligand design

Piribedil Impurity Standard Designation

1,4-Di(2-pyridyl)piperazine is formally recognized as Piribedil Impurity 6 and is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDAs) [1]. This designation is unique among commercially available piperazine derivatives and provides a traceable, audit-ready reference standard for impurity profiling during pharmaceutical development and commercial production of Piribedil [1]. No generic piperazine analog shares this qualified identity for Piribedil impurity tracking.

Pharmaceutical impurity profiling Regulatory compliance ANDAs

1,4-Di(2-pyridyl)piperazine: Application Scenarios


Solid-Phase Synthesis & Solid-Form Screening

The crystalline solid physical form (mp 126–129 °C) of 1,4-di(2-pyridyl)piperazine makes it the preferred piperazine building block when solid-state handling or solvent-free reaction conditions are required, replacing the liquid mono-substituted analog that is difficult to weigh accurately in sub-milligram quantities.

Sigma-2 Receptor Ligand Design & Probe Development

When the research objective demands selective engagement of the σ2 receptor subtype over σ1, 1,4-di(2-pyridyl)piperazine provides the correct 2-pyridyl pharmacophoric signature. The literature demonstrates that (3-pyridyl) and (4-pyridyl) analogs invert this selectivity, making them unsuitable for σ2-targeted studies [1].

Piribedil Impurity Profiling & Quality Control

As the officially designated Piribedil Impurity 6, 1,4-di(2-pyridyl)piperazine is the only structurally exact certified reference material for identifying and quantifying this specific impurity in Piribedil drug substance and drug product, fulfilling a critical regulatory need not met by any generic piperazine derivative [2].

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